Conotoxin GI

Description

Overview of Conotoxins in Neuropharmacology

Conotoxins are a diverse group of small, disulfide-rich peptides found in the venom of marine cone snails of the genus Conus. kau.edu.saoup.com These peptides have garnered significant attention in neuropharmacology due to their high potency and specificity for a wide array of ion channels and receptors in the nervous system. kau.edu.sanih.govuq.edu.au The venom of each of the approximately 500 cone snail species contains a complex mixture of 50 to 200 distinct conotoxins, resulting in an estimated total of over 50,000 unique pharmacologically active peptides. nih.govnih.gov

The primary targets of conotoxins are the membrane proteins crucial for neural signaling, including ligand-gated ion channels (such as nicotinic acetylcholine (B1216132), N-methyl-D-aspartate, and serotonin (B10506) type 3 receptors), voltage-gated ion channels (calcium, sodium, and potassium), and G-protein coupled receptors. kau.edu.sanih.govnih.gov This remarkable selectivity allows conotoxins to serve as invaluable pharmacological tools for discriminating between closely related receptor subtypes and for characterizing the roles of specific ion channels in physiological and pathological processes. kau.edu.sanih.gov For instance, their ability to distinguish between subtypes of nicotinic acetylcholine receptors (nAChRs) has been instrumental in neuroscience research. nih.gov

The therapeutic potential of conotoxins is vast, with research indicating their promise in preclinical models for conditions such as pain, epilepsy, stroke, and neuromuscular disorders. nih.govnih.gov The exquisite target specificity of these peptides makes them attractive candidates for drug development, as they can be designed to interact with specific targets, potentially minimizing off-target side effects. nih.govresearchgate.net One conotoxin, ω-MVIIA (Ziconitide), has been approved for treating chronic pain, highlighting the clinical viability of this class of compounds. nih.gov

Historical Context of Conotoxin GI Discovery and Characterization

This compound was among the first conotoxins to be isolated and biochemically characterized. nih.govmdpi.com It was discovered in the venom of the fish-hunting cone snail, Conus geographus. nih.govnih.govacs.org The initial characterization of this compound, along with GIA and GII, laid the groundwork for understanding muscle-specific α-conotoxins. mdpi.com These early studies in the 1980s revealed its primary function as a potent antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. nih.govacs.orgacs.org

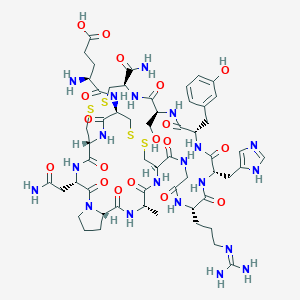

The primary sequence of this compound was determined to be Glu-Cys-Cys-Asn-Pro-Ala-Cys-Gly-Arg-His-Tyr-Ser-Cys-NH₂, a 13-residue peptide. acs.org A key structural feature identified was the presence of two disulfide bonds linking cysteine residues at positions 2 and 7, and at 3 and 13 (Cys2-Cys7, Cys3-Cys13). nih.govacs.org This framework imposes significant constraints on the peptide's conformation. acs.org

Further structural elucidation using X-ray crystallography determined the three-dimensional structure of this compound to a resolution of 1.2 Å. nih.govuq.edu.au This revealed a compact, triangular slab-like structure. nih.govacs.orguq.edu.au The molecule's framework is primarily defined by the two disulfide bonds, with additional stability provided by hydrogen bonds. nih.govuq.edu.au The C-terminus of the peptide is amidated. nih.govuq.edu.au This detailed structural knowledge has been crucial for understanding its mechanism of action and for designing synthetic analogs for further research. nih.gov

Conus geographus as the Source Organism for this compound

Conus geographus, commonly known as the geography cone, is a species of predatory marine snail found in the reefs of the tropical Indo-Pacific. wikipedia.org This species is a piscivore, hunting small fish using a sophisticated envenomation apparatus. wikipedia.orguchicago.edu It employs a harpoon-like radular tooth to inject its potent venom, which contains a complex cocktail of hundreds of different toxins, including this compound. wikipedia.orgojp.gov The venom is designed for rapid prey capture, causing paralysis almost instantaneously. uchicago.edunih.gov

The venom of C. geographus is notoriously toxic and is responsible for the majority of human fatalities attributed to cone snail stings. wikipedia.orguchicago.edu The complex mixture of peptides in the venom, known as conopeptides, includes various families of conotoxins that target different components of the neuromuscular system. kau.edu.sawikipedia.org this compound is a key component of the "paralytic cabinet" of toxins that C. geographus uses to immobilize its fish prey by blocking neuromuscular transmission. nih.gov Research has shown that only a fraction of the venom's peptides are used for predation, with others likely serving defensive purposes. wikipedia.org The study of the venom from C. geographus has not only yielded this compound but also other significant neurotoxins like ω-conotoxin GVIA, which targets calcium channels. nih.govnih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(3-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUQNJQRLCOOSR-NAKBKFBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N20O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76862-65-2 | |

| Record name | Conotoxin GI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076862652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Architecture and Structural Biology of Conotoxin Gi

Primary Sequence and Amino Acid Composition of Conotoxin GI

This compound is a peptide composed of 13 amino acid residues. latoxan.comcanterbury.ac.ukkau.edu.sa The sequence of this compound is ECCNPACGRHYSC-NH2, with the C-terminus being amidated. nih.govnih.gov

Here is a table showing the amino acid composition of this compound:

| Amino Acid | Abbreviation (3-letter) | Abbreviation (1-letter) | Count |

| Glutamic Acid | Glu | E | 1 |

| Cysteine | Cys | C | 4 |

| Asparagine | Asn | N | 1 |

| Proline | Pro | P | 1 |

| Alanine (B10760859) | Ala | A | 1 |

| Glycine (B1666218) | Gly | G | 1 |

| Arginine | Arg | R | 1 |

| Histidine | His | H | 1 |

| Tyrosine | Tyr | Y | 1 |

| Serine | Ser | S | 1 |

This compound Specific Amino Acid Residues and Their Significance

Specific amino acid residues within the sequence of this compound play crucial roles in its structure, stability, and activity. The four cysteine residues are essential for forming disulfide bonds, which are critical for the peptide's folding and structural integrity. nih.govcanterbury.ac.ukkau.edu.samdpi.com The arrangement of these cysteines follows a characteristic pattern found in alpha-conotoxins. nih.govmdpi.comvliz.be

Research using alanine scanning mutagenesis has helped identify residues critical for the interaction of this compound with the muscle-type nAChR. Proline at position 5, Glycine at position 8, Arginine at position 9, and Tyrosine at position 11 have been shown to be crucial for receptor inhibition; their replacement with alanine led to a significant loss of potency. mdpi.com In contrast, substituting Asparagine at position 4, Histidine at position 10, and Serine at position 12 with alanine did not significantly affect the activity. mdpi.com The glutamic acid at position 1, while contributing a negative charge, is not implicated in receptor binding. nih.govacs.org Interestingly, an analogue with alanine at position 1 ([E1A] GI) exhibited increased potency for the mouse muscle-type nAChR. mdpi.com

Disulfide Bond Framework and Connectivity in this compound

This compound contains two disulfide bonds formed between its four cysteine residues. latoxan.comcanterbury.ac.ukkau.edu.sa These disulfide bonds are fundamental to the peptide's structure and function.

Cysteine Framework of this compound (Cys2-Cys7 and Cys3-Cys13)

The native disulfide bond connectivity in this compound is specifically between Cys2 and Cys7, and between Cys3 and Cys13. nih.govnih.govcanterbury.ac.ukkau.edu.saacs.org This specific pairing is crucial for the correct folding and biological activity of the peptide. The cysteine framework of alpha-conotoxins like GI is typically characterized by a -CC-C-C- pattern with two loops. mdpi.comvliz.be

Impact of Disulfide Bond Isomerism on this compound Structure and Activity

The formation of disulfide bonds in peptides can sometimes result in different connectivity patterns, leading to disulfide bond isomers. For a peptide with four cysteine residues like this compound, three possible disulfide bond isomers can theoretically exist: the native form and two non-native forms, often referred to as "ribbon" and "beads" isomers. uq.edu.aucapes.gov.brcore.ac.uknih.gov

Studies on the three possible disulfide bonded isomers of alpha-conotoxin GI have shown significant structural variations among them. nih.govuq.edu.aucapes.gov.br The native isomer, GI(2-7;3-13), exhibits a well-defined conformation in solution. nih.govuq.edu.aucapes.gov.br In contrast, the two non-native isomers, GI(2-13;3-7) and GI(2-3;7-13), display increased conformational heterogeneity and exhibit multiple conformers in solution. nih.govuq.edu.aucapes.gov.br

The disulfide bonds play a crucial role in determining both the structure and stability of the peptide. nih.govcapes.gov.br The different disulfide connectivities in the isomers result in varying degrees of conformational heterogeneity, with the native form being the most structurally stable. nih.govcapes.gov.br This structural difference directly impacts their biological activity. While the native isomer is a potent antagonist of the muscle nAChR, the non-native isomers show significantly reduced or altered activity. nih.govcapes.gov.br For example, the ribbon isomer of alpha-conotoxin AuIB, a related conotoxin, was found to be more potent than the native isomer at certain receptors, highlighting that the impact of isomerism can vary between conotoxins. uq.edu.auvliz.be However, for this compound, the native connectivity is essential for its characteristic activity.

Three-Dimensional Structural Elucidation of this compound

Determining the three-dimensional structure of this compound has been vital for understanding its mechanism of action and structure-activity relationships.

X-ray Crystallography Studies of this compound

The three-dimensional structure of alpha-conotoxin GI has been elucidated using X-ray crystallography. nih.govacs.org A high-resolution crystal structure of GI at 1.2 Å resolution has been determined. nih.govacs.org This structure revealed that the molecule can be described as a triangular slab. nih.govacs.org The disulfide bonds between Cys2-Cys7 and Cys3-Cys13 provide the principal framework of the molecule. nih.govacs.org Hydrogen bonds also contribute to stabilizing the structure, such as those between Glu1 and Cys13, and between Cys2 and Ser12. nih.govacs.org

While X-ray crystallography has provided valuable insights into the crystal structure, NMR spectroscopy has also been used to determine the solution structure of this compound and its isomers, revealing conformational differences in solution. nih.govuq.edu.aucapes.gov.brrcsb.org

Pharmacological Characterization and Receptor Interactions of Conotoxin Gi

Target Receptor Identification: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Conotoxin GI primarily targets nicotinic acetylcholine receptors (nAChRs). smartox-biotech.comrsc.orgnih.govuniprot.org These receptors are ligand-gated ion channels crucial for fast excitatory neurotransmission in both the central and peripheral nervous systems, including the neuromuscular junction. nih.govnih.gov α-conotoxins, including GI, are antagonists that bind to the acetylcholine binding site on nAChRs. nih.govvliz.bemdpi.com

Selective Inhibition of Muscle-type nAChRs by this compound

A key characteristic of this compound is its selective and potent inhibition of muscle-type nAChRs. smartox-biotech.comrsc.orgselleckchem.comnih.govuniprot.orgnih.govmdpi.comresearchgate.netnih.gov Muscle-type nAChRs are predominantly found at the neuromuscular junction and are composed of α1, β1, γ, δ, or ε subunits. nih.govnih.gov this compound blocks neuromuscular transmission both in vitro and in vivo. nih.gov Studies have shown that this compound exhibits strong inhibition of rat muscular nAChRs with an IC50 value reported around 42.0 nM for the wild-type peptide. nih.gov It reversibly inhibits mammalian muscle nAChRs, with reported IC50 values of 339 nM for the adult subtype (α1β1γδ) and ranging from 5.86 to 995 nM for the fetal subtype (α1β1δε). uniprot.org In contrast, this compound shows weak or no significant inhibition on various neuronal nAChR subtypes, including α3β2, α3β4, α4β2, α4β4, α7, and α9α10. nih.govuniprot.org This selectivity for muscle-type nAChRs makes this compound a valuable tool for distinguishing between different nAChR subtypes. rsc.org

Interaction with Torpedo californica nAChR Subtypes

The nicotinic acetylcholine receptor isolated from the electric organ of Torpedo californica has been a crucial model for studying nAChR structure and function. epa.govnih.gov This receptor consists of α, β, γ, and δ subunits. epa.gov this compound interacts with Torpedo californica nAChRs, and studies have revealed specific aspects of this interaction. epa.govnih.govacs.orgnih.govnih.govlatoxan.comportlandpress.com Interestingly, while this compound typically shows higher affinity for the α/δ binding site on mouse muscle receptors, it exhibits higher affinity for the α/γ site on nicotinic receptors from Torpedo californica electric organ. smartox-biotech.comuniprot.orgnih.govencyclopedia.pub The binding of a fluorescein (B123965) derivative of this compound (FGI) to purified Torpedo californica nAChR has been characterized, with apparent dissociation constants in the range of 10–100 nM. epa.govnih.govportlandpress.com Structure-function studies using single-loop analogues of this compound have also been conducted with the Torpedo californica receptor, indicating the importance of specific loop structures for effective interaction. epa.govnih.gov

Differentiation Between nAChR Subtypes (e.g., α3/5 vs. α4/7)

α-conotoxins are classified into subgroups based on the number of amino acids in the loops between cysteine residues, denoted as m/n frameworks. nih.govmdpi.comvliz.be This loop size is believed to correlate with pharmacological target selectivity. nih.gov this compound belongs to the 3/5 subfamily of α-conotoxins. nih.govvliz.be Generally, 3/5 α-conotoxins primarily target fish or mammalian neuromuscular nAChRs. nih.govnih.govresearchgate.netvliz.beresearchgate.net In contrast, α-conotoxins with 4/3, 4/4, 4/5, 4/6, or 4/7 frameworks typically interact with neuronal nAChRs. nih.govnih.govvliz.be This distinction in target selectivity based on the cysteine framework highlights how this compound, as a 3/5 conotoxin, is instrumental in differentiating between muscle-type (often targeted by 3/5) and neuronal-type (often targeted by other frameworks like 4/7) nAChR subtypes. smartox-biotech.comnih.govresearchgate.netnih.govrsc.orgcolab.wsnih.gov For example, α4/7 conotoxins like GID, also from Conus geographus, have been shown to selectively act at neuronal nAChRs like α7 and α3β2, with significantly lower potency at muscle subtypes compared to their activity on neuronal subtypes. nih.govresearchgate.net

Mechanism of Action at the nAChR

This compound acts as an antagonist at the nAChR. nih.govvliz.bemdpi.com Its mechanism of action involves interfering with the binding of the endogenous agonist, acetylcholine. smartox-biotech.comacs.orgcolab.ws

Competitive Antagonism of Acetylcholine Binding

This compound is a competitive antagonist of muscle-type nAChRs. smartox-biotech.comrsc.orgselleckchem.comnih.govvliz.bemdpi.comnih.govacs.orgnih.govlatoxan.comcolab.wskau.edu.sa This means it binds to the same site on the receptor as acetylcholine, thereby preventing acetylcholine from binding and activating the channel. nih.govvliz.bemdpi.com By competing for the acetylcholine binding site, this compound effectively blocks synaptic transmission at the neuromuscular junction. smartox-biotech.comnih.gov Studies have shown that this compound reduces the binding of acetylcholine to endplate receptors, which is consistent with a competitive blocking mechanism. smartox-biotech.com Its neuromuscular blocking effect is fast and can be reversed by administering acetylcholinesterase inhibitors, which increase the concentration of acetylcholine at the synapse, further supporting a competitive mechanism. rsc.org

Analysis of Agonist Binding Sites (e.g., αγ and αδ)

Muscle-type nAChRs possess two functionally active and pharmacologically distinct acetylcholine-binding sites located at the interfaces between the α and γ subunits (α/γ site) and the α and δ subunits (α/δ site). smartox-biotech.comnih.govcolab.ws this compound exhibits differential affinity for these two sites, although the preferred site can vary depending on the species. smartox-biotech.com On mouse muscle-derived BC3H-1 receptors, the higher affinity site for this compound is the α/δ site. smartox-biotech.comnih.gov However, on nicotinic receptors from Torpedo californica electric organ, this compound shows higher affinity for the α/γ site. smartox-biotech.comuniprot.orgacs.orgnih.govencyclopedia.pub This differential binding affinity allows this compound to be used as a tool to distinguish between these two agonist binding sites. smartox-biotech.com Research, including studies with this compound analogues, has aimed to identify the specific amino acid residues in both the conotoxin and the receptor subunits that are crucial for the selective interaction with the α/γ and α/δ sites. smartox-biotech.commdpi.comresearchgate.netepa.govacs.orgnih.govnih.gov For instance, the 9-arginine residue of α-conotoxin GI has been shown to be responsible for its selective high affinity for the α/γ agonist site on the Torpedo californica electric organ acetylcholine receptor. acs.orgnih.gov Alanine (B10760859) scanning mutagenesis studies on mouse α1β1δε nAChRs have identified Pro5, Gly8, Arg9, and Tyr11 of this compound as critical residues for receptor inhibition, with Tyr11 potentially interacting with hydrophobic residues in the δ subunit. mdpi.com

Data Table: this compound Binding Affinity

| Receptor Source | Preferred Binding Site | Relative Affinity (compared to the other site) | Reference |

| Mouse muscle (BC3H-1) | α/δ | >10,000-fold higher | smartox-biotech.comnih.gov |

| Torpedo californica electric organ | α/γ | Higher | smartox-biotech.comuniprot.orgacs.orgnih.govencyclopedia.pub |

Data Table: this compound Inhibition of Muscle nAChRs

| Receptor Type (Species) | Subunits | IC50 (nM) | Reference |

| Muscle-type (Rat) | Not specified | 42.0 | nih.gov |

| Muscle-type (Mammalian, adult) | α1β1γδ | 339 | uniprot.org |

| Muscle-type (Mammalian, fetal) | α1β1δε | 5.86 - 995 | uniprot.org |

| Muscle-type (Mouse) | α1β1δε | 6 - 20 | researchgate.net |

Electrophysiological Studies of this compound Activity

Electrophysiological studies have been crucial in understanding the mechanism of action of this compound at the neuromuscular junction. These studies typically involve examining the toxin's effects on nerve-evoked muscle contractions and the characteristics of miniature endplate potentials and membrane depolarizations. nih.govjneurosci.org

Effects on Nerve-Evoked Muscle Contractions

This compound has been shown to reversibly block nerve-evoked muscle contractions. Studies on the cutaneous pectoris muscle of the frog demonstrated that GI blocked these contractions at concentrations of 3 to 4 µM or greater. nih.govjneurosci.org This effect indicates that the toxin interferes with the transmission of signals from the nerve to the muscle fiber, preventing muscle activation. nih.gov

Modulation of Miniature Endplate Potentials and Membrane Depolarizations

Micromolar concentrations of this compound significantly reduce the amplitude of miniature endplate potentials (MEPPs) and membrane depolarizations induced by the ionophoretic application of acetylcholine. smartox-biotech.comnih.govjneurosci.org MEPPs are small depolarizations of the postsynaptic terminal caused by the spontaneous release of a single vesicle of acetylcholine. wikipedia.org The reduction in their amplitude suggests that GI decreases the postsynaptic sensitivity to acetylcholine. smartox-biotech.comnih.govjneurosci.org Importantly, this decreased sensitivity is not attributed to alterations in the muscle fiber's resting membrane potential or input resistance. smartox-biotech.comnih.gov

Further electrophysiological analysis, specifically of focal, extracellularly recorded endplate currents and miniature endplate currents, revealed that this compound reduced the amplitudes of these currents but did not affect their decay rates. smartox-biotech.comnih.gov This observation suggests that the toxin does not influence the lifetime of the ion channels opened by acetylcholine. smartox-biotech.comnih.gov However, in the presence of acetylcholinesterase inhibitors like neostigmine (B1678181) methyl sulfate, which prolong the decay of miniature endplate currents due to repeated acetylcholine binding, this compound reduced the amplitude and increased the rate of decay. smartox-biotech.comnih.gov This finding supports the hypothesis that this compound blocks neuromuscular transmission by reducing the binding of acetylcholine to its receptors at the endplate. smartox-biotech.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies are essential for identifying the specific amino acid residues and structural features of this compound that are critical for its activity and selectivity at nAChRs. benchchem.commdpi.comresearchgate.net Various techniques, including alanine-scanning mutagenesis and the study of conformational restraints, have been employed to elucidate these relationships. benchchem.commdpi.comnih.govportlandpress.comepa.govnih.gov

Alanine-Scanning Mutagenesis to Identify Crucial Residues

Alanine-scanning mutagenesis is a widely used technique in SAR studies to identify residues crucial for peptide activity. This method involves systematically replacing individual amino acids with alanine and then assessing the effect of these substitutions on the peptide's function. benchchem.commdpi.comnih.gov

Studies utilizing alanine scanning on α-conotoxin GI have identified several residues critical for its inhibitory activity at the muscle acetylcholine receptor, specifically the mouse α1β1δε nAChR. Proline 5, Glycine (B1666218) 8, Arginine 9, and Tyrosine 11 were found to be crucial, as their replacement with alanine resulted in a significant loss of potency at this receptor subtype. benchchem.commdpi.comnih.gov Conversely, substituting Asparagine 4, Histidine 10, and Serine 12 with alanine did not significantly affect the activity. mdpi.comnih.gov

Interestingly, the [E1A] GI analogue, where Glutamic acid 1 is replaced by alanine, exhibited a three-fold increase in potency for the mouse α1β1δε nAChR compared to wild-type GI. benchchem.commdpi.comnih.gov This increased potency is suggested to be due to reduced electrostatic repulsion with Glutamic acid 147 on the δ-subunit of the receptor. benchchem.com In contrast, this same mutation ([E1A]) led to a decrease in potency at the rat α9α10 nAChR subtype. benchchem.commdpi.comnih.gov

The [Y11A] GI mutant, where Tyrosine 11 is replaced by alanine, resulted in a complete loss of activity at the mouse α1β1δε nAChR. benchchem.com This highlights the importance of Tyrosine 11, which is involved in hydrophobic interactions with residues Leu93, Tyr95, and Leu103 on the δ-subunit. mdpi.comresearchgate.net

The following table summarizes the impact of alanine substitutions on the activity of this compound at the mouse α1β1δε nAChR:

| Mutation | Effect on Potency at Mouse α1β1δε nAChR |

| [E1A] | Increased (3-fold) benchchem.commdpi.comnih.gov |

| [P5A] | Significant loss mdpi.comnih.gov |

| [G8A] | Significant loss mdpi.comnih.gov |

| [R9A] | Significant loss mdpi.comnih.gov |

| [Y11A] | Complete loss benchchem.com |

| [N4A] | No significant effect mdpi.comnih.gov |

| [H10A] | No significant effect mdpi.comnih.gov |

| [S12A] | No significant effect mdpi.comnih.gov |

Role of Specific Amino Acid Residues in Receptor Affinity and Selectivity (e.g., Arginine 9)

Specific amino acid residues within the sequence of this compound play crucial roles in determining its affinity and selectivity for different nAChR subtypes. Arginine at position 9 is a particularly important residue in this regard. mdpi.comacs.orgnih.govacs.orgnih.gov

Studies comparing α-conotoxin GI and SI, which differ at only three positions, including position 9 (Arginine in GI, Proline in SI), have demonstrated the significance of Arginine 9. acs.orgnih.gov This residue is primarily responsible for GI's selective high-affinity binding to the αγ agonist site on the electric organ acetylcholine receptor. acs.orgnih.govacs.org Substituting Arginine 9 with Proline in GI ([R9P] GI) resulted in a peptide that was nonselective, similar to SI, and eliminated GI's selective high affinity for the αγ site. acs.orgacs.org Conversely, substituting Proline 9 with Arginine in SI ([P9R] SI) produced peptides that displayed "GI-like" selectivity for the αγ site. acs.orgnih.gov An SI analogue with Alanine at position 9 did not differentiate between the two agonist sites, indicating the importance of the arginyl cation. acs.orgnih.gov

While interchanging residues at position 1 or 10 influenced receptor affinity, they did not significantly alter peptide selectivity. acs.orgnih.gov The finding that Arginine 9 on GI interacts closely with deltaR113Y but not with gammaY111 suggests that GI binds in different orientations at the alphagamma and alphadelta sites. nih.gov

Conformational Restraints and Receptor Interactions

The biological activity and exquisite specificity of α-conotoxins like GI are significantly modulated by their disulfide bridge framework, which provides conformational restraint and stabilizes their three-dimensional structure. nih.govportlandpress.comepa.govmdpi.compublish.csiro.au this compound has two disulfide bonds (Cys²–Cys⁷ and Cys³–Cys¹³) that form a globular conformation. benchchem.commoleculardepot.com

Structure-function studies using α-conotoxin GI analogues with a single disulfide loop have revealed that different conformational restraints are necessary for effective interactions with the nAChR. nih.govportlandpress.comepa.gov Relative to the native toxin, partially constrained peptides with a single disulfide loop did not possess complete binding activity. epa.gov This suggests that multiple conformational restraints contribute to the essential structure-function of α-conotoxins, and the scaffold provided by two disulfide loops appears to be optimal for receptor interaction. epa.gov The interlocked disulfide bridge framework, in combination with a conserved turn-inducing proline residue, stabilizes the three-dimensional architecture into two distinct domains: Loop I (N-terminus to residue 8) and Loop II (residue 9 to the C-terminus). researchgate.net It has been hypothesized that while Loop II provides structural support, Loop I actively participates in receptor interactions at nAChRs. mdpi.com

Biosynthesis and Molecular Evolution of Conotoxin Gi

Conotoxin Gene Superfamilies and Classification (A-Superfamily)

Conotoxins are broadly categorized into gene superfamilies, a classification system rooted in the high degree of similarity observed in the signal peptide regions of their precursor proteins. kau.edu.sanih.govcanterbury.ac.ukresearchgate.net This genetic relatedness provides clues about their evolutionary history. Conotoxin GI is a member of the A-superfamily, a particularly well-studied group. nih.govmdpi.com The A-superfamily is predominantly associated with alpha-conotoxins, characterized by their activity against nicotinic acetylcholine (B1216132) receptors. mdpi.commdpi.com While peptides within the same superfamily share a conserved signal sequence and often a consistent pattern of cysteine residues, the mature peptide regions can exhibit considerable structural and functional variability. kau.edu.samdpi.comnih.govnih.gov The A-superfamily is often linked to a type I cysteine framework (CC-C-C). mdpi.commdpi.comresearchgate.netfrontiersin.org

Prepropeptide Processing and Maturation of this compound

Post-translational modifications (PTMs) are vital for the functional diversity, stability, and biological activity of conotoxins. kau.edu.samdpi.commdpi.comresearchgate.net Following synthesis, conotoxin precursors undergo various PTMs within the endoplasmic reticulum and Golgi apparatus as they mature. canterbury.ac.uk The formation of disulfide bonds is a fundamental PTM, critical for establishing and maintaining the peptide's three-dimensional structure and increasing its resistance to degradation by enzymes. mdpi.commdpi.com this compound is a 13-amino acid peptide characterized by two disulfide bonds, which contribute to its stable structural framework. kau.edu.saacs.orgnih.govmdpi.com

Beyond disulfide bonds, conotoxins frequently exhibit other PTMs, including the hydroxylation of proline residues, sulfonation of tyrosine, gamma-carboxylation of glutamic acid, and C-terminal amidation. mdpi.commdpi.comresearchgate.netresearchgate.net These modifications can profoundly impact the peptide's stability, bioactivity, and its ability to selectively interact with targets. mdpi.commdpi.comresearchgate.net For instance, C-terminal amidation is common among natural alpha-conotoxins and can enhance their biological activity. mdpi.com The combined presence of sulfated tyrosine and C-terminal amidation has been shown to boost the activity of certain conotoxins at nicotinic acetylcholine receptors. researchgate.net Gamma-carboxylation of glutamate (B1630785) residues has been suggested to aid in the proper folding of some conotoxins. pnas.org The high frequency and variability of PTMs in conopeptides are thought to be an evolutionary adaptation enabling cone snails to rapidly modify their venoms in response to environmental pressures. researchgate.net

Evolutionary Studies of Conotoxins in Conus Species

Studies on the evolution of conotoxins in Conus species reveal a dynamic evolutionary arms race characterized by gene duplication, diversification, and positive selection. mdpi.compnas.orgnih.gov The extraordinary diversity of conotoxins observed both within and between Conus species is the product of millions of years of evolutionary refinement. molbiolcell.org

Integrated Venomics Approaches for Conotoxin Discovery

Integrated venomics approaches, often referred to as "multi-omics," combine different high-throughput technologies, primarily transcriptomics and proteomics, along with bioinformatics, to accelerate the discovery and characterization of conotoxins. acs.orgnih.govresearchcommons.orgmdpi.com This strategy has significantly increased the rate at which new conotoxin sequences are identified. acs.orgmdpi.comnih.govmdpi.com

Traditional methods for conotoxin discovery often involved the labor-intensive process of purifying peptides from crude venom and then determining their sequences and activities. mdpi.comnih.govmdpi.com Venomics bypasses some of these limitations by directly analyzing the genetic information (transcriptomics) and the protein content (proteomics) of the venom gland. mdpi.comresearchcommons.orgmdpi.com

Integrated venomics provides a more comprehensive view of the complex mixture of peptides present in cone snail venom. nih.govresearchgate.net By analyzing the transcriptome of the venom duct, researchers can identify the mRNA sequences that encode conotoxin precursors. mdpi.comnih.govmdpi.com Proteomic analysis of the venom helps to confirm the expression of these predicted peptides and can reveal post-translational modifications that are not directly encoded in the transcriptomic data. mdpi.commdpi.com

This integrated approach allows for the prediction and classification of putative conotoxins at the transcriptomic level, which can then be validated by proteomic data. nih.govmdpi.com This has led to the discovery of tens of thousands of previously unknown animal venom peptides, including a vast number of conotoxin sequences. mdpi.comnih.gov

Transcriptomics and Proteomics in Conotoxin Research

Transcriptomics and proteomics are powerful tools in conotoxin research, providing complementary information about the peptides produced in the venom gland. mdpi.comnih.govmdpi.com

Transcriptomics involves sequencing the messenger RNA (mRNA) expressed in the venom gland. mdpi.comnih.gov This provides a comprehensive inventory of the conotoxin precursor sequences being transcribed. mdpi.com Next-generation sequencing (NGS) of venom gland transcriptomes yields an unbiased list of these precursor sequences. mdpi.comnih.gov Analysis of transcriptomic data allows researchers to identify different conotoxin gene superfamilies based on conserved signal peptide regions and to infer the primary sequences of the mature peptides. uq.edu.aunih.govmdpi.com It also provides insights into the genetic diversity and evolutionary relationships of conotoxins. mdpi.comnih.gov

Proteomics focuses on the identification and characterization of the actual proteins and peptides present in the venom. mdpi.comnih.gov Techniques such as mass spectrometry are used to analyze the venom composition, allowing for the identification of mature conotoxins and the detection of post-translational modifications. mdpi.com Proteomic data can validate the existence of conotoxins predicted from transcriptomic data and provide information about their abundance in the venom. nih.govmdpi.com

The integration of transcriptomics and proteomics provides a more complete picture of the conotoxin repertoire of a Conus species. Transcriptomics reveals the potential diversity of conotoxins encoded in the genome, while proteomics confirms which of these are actually expressed and secreted in the venom, along with their modifications. mdpi.commdpi.com Studies combining these approaches have, for example, identified proteins involved in conotoxin maturation and revealed regional variations in gene expression and protein abundance within the venom gland. nih.gov

For this compound, transcriptomic analysis of Conus geographus venom gland would reveal the mRNA encoding its precursor, while proteomic analysis of the venom would confirm the presence of the mature 13-amino acid peptide with its specific disulfide connectivity and any other PTMs. mdpi.comacs.org This integrated approach is crucial for a thorough understanding of conotoxin biology, from gene expression to the final active peptide.

Conotoxin Gi As a Molecular Probe and Research Tool

Applications in Neuroscience Research

Conotoxins are utilized in neuroscience to study neurotransmission and cellular functions by targeting specific ion channels and receptors. nih.gov Alpha-conotoxins, such as Conotoxin GI, interact with nAChRs to modulate neurotransmitter release and neuronal plasticity. nih.gov

Elucidating nAChR Function and Subtype Composition

This compound is a competitive antagonist of muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs), blocking synaptic transmission at the neuromuscular junction. nih.govlatoxan.com It binds to the acetylcholine binding site on nAChRs. nih.gov Alpha-conotoxins are important tools for discriminating between closely related nAChR subtypes. kau.edu.sanih.gov this compound allows researchers to distinguish between the two agonist sites on the muscle-type nAChR, showing a significantly higher affinity for the alpha/delta site compared to the alpha/gamma site in mammalian muscle nAChRs. latoxan.comuniprot.org However, in Torpedo californica, the reverse is observed, with higher affinity for the alpha/gamma site. latoxan.comuniprot.org

Studies using alanine-scanning mutagenesis of this compound have helped identify residues crucial for its activity at the muscle acetylcholine receptor. For instance, the 9-arginine residue of this compound has been shown to be critical for its high selectivity and activity, particularly for the alpha/gamma agonist site on the electric organ acetylcholine receptor. acs.orgmdpi.com Substituting arginine with proline at position 9 resulted in a loss of this selective high-affinity binding. acs.org Substituting glycine (B1666218) at position 9 with alanine (B10760859) reduced the affinity for the alpha/delta binding site by approximately 30-fold. vliz.be

This compound exhibits reversible inhibition of mammalian muscle nAChRs, with reported IC50 values of 339 nM on the adult subtype (alpha-1-beta-1-gamma-delta) and ranging from 5.86 to 995 nM on the fetal subtype (alpha-1-beta-1-delta-epsilon). uniprot.org It shows weak or no inhibition on several neuronal nAChR subtypes, including alpha-3-beta-2, alpha-3-beta-4, alpha-4-beta-2, alpha-4-beta-4, alpha-7, and alpha-9-alpha-10. uniprot.org This selectivity makes this compound a valuable tool for studying the function and composition of muscle-type nAChRs.

Studying Neurotransmission Mechanisms

By selectively targeting muscle-type nAChRs, this compound can be used to investigate the mechanisms of neuromuscular transmission. Its ability to block synaptic transmission at the neuromuscular junction provides a means to study the role of muscle-type nAChRs in this process. nih.gov While the provided search results primarily highlight its use in studying nAChRs themselves, the specific blockade of these receptors at the neuromuscular junction directly impacts neurotransmission, making this compound an indirect tool for studying these mechanisms.

Role in Receptor Topography and Ligand-Receptor Interactions

This compound and its derivatives have been employed to probe the topography of nAChR binding sites and understand ligand-receptor interactions. Structure-function studies with this compound analogues have revealed that different conformational restraints are necessary for effective toxin interactions with nAChRs. portlandpress.comepa.gov

Studies utilizing photoactivated cross-linking with benzoylphenylalanine (Bpa) analogs of alpha-conotoxin GI, specifically GI(Bpa12), have helped identify regions of the nAChR involved in alpha-conotoxin binding. nih.govresearchgate.net GI(Bpa12) was shown to photolabel the alpha, gamma, and delta subunits of the Torpedo californica nAChR. nih.govresearchgate.net Photolabeling sites were mapped to specific peptide fragments within these subunits, providing insights into the proximity of toxin residues to receptor domains involved in agonist binding. nih.govresearchgate.net This research contributes to understanding the spatial arrangement of the binding site and how this compound interacts with different subunits of the receptor.

Development of this compound Derivatives for Research

The development of derivatives of this compound has expanded its utility as a research tool, allowing for various experimental approaches.

Fluorescein (B123965) Derivatives for Binding Assays

Biologically active fluorescein derivatives of alpha-conotoxin GI (FGI) have been synthesized and used in solution-phase binding assays with purified nAChRs, such as those from Torpedo californica. portlandpress.comepa.govnih.gov These fluorescent derivatives allow for the effective monitoring of the binding of this compound to the receptor. epa.gov The binding of FGI to the nAChR has been characterized by apparent dissociation constants in the range of 10-100 nM. portlandpress.comepa.govnih.gov Fluorescently labeled analogues of alpha-conotoxin GI have also been applied in solution-phase binding assays with Torpedo californica nicotinic AChR. researchgate.net These derivatives are valuable for quantitative binding studies and for visualizing receptor distribution.

Photoactivatable Analogs for Topographical Studies

Photoactivatable analogs of conotoxins, including this compound, are synthesized to facilitate the topographical mapping of toxin-binding sites on receptors. These analogs incorporate photoreactive groups that, upon UV irradiation, can covalently cross-link to amino acid residues within close proximity on the receptor. This irreversible labeling allows for the identification of specific receptor subunits and even individual amino acid residues that interact with the bound toxin. nih.govnih.govnih.gov

Research has involved the synthesis of photoactivatable this compound analogs by incorporating photoreactive amino acids or chemical labels at specific positions within the peptide sequence. One approach involves substituting native amino acid residues with photoactivatable analogs such as p-benzoylphenylalanine (Bpa). nih.govnih.govpdbj.orgnih.gov Another method includes chemically modifying the toxin with photoreactive groups like azidobenzoyl (AzBz) or benzoylbenzoyl (BzBz) moieties, often attached via linkers to amino or lysine (B10760008) residues. nih.govnih.govnih.gov Solid-phase peptide synthesis is a common method for preparing these modified conotoxin analogs. proquest.commdpi.comnih.govmdpi.com

Studies utilizing photoactivatable this compound analogs, particularly focusing on the nicotinic acetylcholine receptor from Torpedo californica, have provided insights into the toxin's binding interface. For example, photoactivatable analogs with Bpa substituted at specific positions or with azidobenzoyl or benzoylbenzoyl labels have been synthesized and tested for their ability to bind to the Torpedo nAChR. nih.govnih.govnih.gov These analogs generally retain high affinity for the receptor, comparable to the native conotoxin. nih.gov

Upon UV irradiation, these photoactivatable analogs have been shown to cross-link to various subunits of the nAChR, including the α, γ, and δ subunits. nih.govnih.gov The specific subunits labeled can depend on the nature and position of the photoreactive group within the conotoxin analog. nih.gov Detailed analysis, including proteolysis and Edman degradation of the labeled receptor subunits, has allowed for the identification of specific regions and residues within the receptor that are in close contact with the bound conotoxin. nih.gov For instance, studies with a Bpa-substituted analog of this compound identified labeling within the α subunit, specifically in a fragment containing the agonist-binding site segment C. nih.gov Labeling in the γ subunit was localized to peptides containing agonist-binding site segments F and D. nih.gov These findings contribute to understanding the molecular topography of the this compound binding site on the nAChR. nih.gov

The use of different types of photoreactive labels (e.g., arylazides, benzophenones) and their placement at various positions in this compound analogs allows for probing different contact points with the receptor surface. nih.govnih.gov While some labels like azidobenzoyl derivatives have shown cross-linking to all subunits, benzophenone (B1666685) derivatives and Bpa analogs have also revealed labeling patterns that confirm binding at subunit interfaces and indicate contacts with the α subunit. nih.govnih.gov These studies collectively demonstrate that photoactivatable this compound analogs are powerful tools for mapping the complex interactions between the toxin and its receptor at a molecular level, providing valuable topographical information about the binding site. nih.govnih.gov

Here is a summary of research findings on photoactivatable this compound analogs:

| Analog Modification | Receptor Studied | Subunits Labeled (upon irradiation) | Key Findings | Source |

| Bpa substituted for His10 or Tyr11 | Torpedo californica nAChR | All subunits | Analogs interacted efficiently; labeling depended on label nature and position. | nih.gov |

| Azidobenzoyl or Benzoylbenzoyl label at Nα of Gly1 or Nε of Lys10 | Torpedo californica nAChR | All subunits | Analogs interacted efficiently; labeling depended on label nature and position. | nih.gov |

| Bpa substituted at position 12 (GI(Bpa12)) | Torpedo californica nAChR | α, γ, δ | Preserved GI conformation; labeled subunits; specific labeling sites mapped in α and γ subunits. | nih.gov |

| Bpa substituted at position 4 (GI(Bpa4)) | Torpedo californica nAChR | Not specified (Displaced labeled GI) | Preserved GI conformation; displaced labeled GI, but specific labeling not detailed in abstract. | nih.gov |

| Azidobenzoyl (AzBz) derivatives | Torpedo californica nAChR | All subunits | Resulted in labeling of all subunits. | nih.gov |

| Benzoylbenzoyl (BzBz) derivatives | Torpedo californica nAChR | Additional sites (physostigmine-related) | Lower specific cross-linking but considerable labeling at additional sites, enhanced by excess antagonist. | nih.gov |

| p-benzoylphenylalanyl (Bpa) analog at position 11 | Torpedo californica nAChR | α subunit | Confirmed binding at subunit interfaces; provided direct proof of contact with α subunit. | nih.gov |

Conotoxin Gi in Drug Discovery and Development Research

Conotoxin GI as a Lead Compound for Therapeutic Development

This compound is a 13-residue peptide that functions as a competitive antagonist of muscle-type nAChRs. smartox-biotech.com It exhibits a high degree of selectivity, binding significantly more tightly to the α/δ subunit site of the muscle-type nAChR compared to the α/γ site. smartox-biotech.com This specificity is a key attribute that makes conotoxins, including GI, valuable pharmacological tools for characterizing receptors and ion channels and promising candidates for therapeutic development. nih.govmdpi.comuq.edu.au The potency and selectivity of conotoxin peptides for various receptors and ion channels involved in neurological processes have positioned them as attractive lead compounds for new therapeutics targeting conditions such as neuropathic pain, hypertension, and type 2 diabetes. researchgate.net this compound, specifically, has been highlighted as an unparalleled antagonist of nAChRs. smartox-biotech.comresearchgate.net

Strategies for Enhancing this compound Bioavailability and Stability

Despite their promising pharmacological profiles, peptide therapeutics, including conotoxins, often face challenges related to poor protease resistance, redox instability, short half-life, and low bioavailability. researchgate.netsemanticscholar.orgmdpi.com These limitations necessitate the development of strategies to enhance their stability and pharmacokinetic properties for successful drug development. researchgate.netsemanticscholar.orgmdpi.com

Fatty Acid Modification of this compound Analogs

Fatty acid modification is being explored as a strategy to improve the pharmacokinetic properties of this compound analogs. This approach involves conjugating fatty acids of varying lengths to the peptide sequence. Studies have shown that the presence of fatty acids can significantly enhance the in vitro stability and albumin binding ability of α-conotoxin GI, with the effect being proportional to the length of the attached fatty acid. nih.govacs.org Importantly, fatty acid-modified α-conotoxin GI analogs have demonstrated the maintenance of good acetylcholine (B1216132) receptor antagonistic activity. acs.org This suggests that fatty acid modification can be an effective method for improving conotoxin stability and albumin binding while preserving their original target ion channel activity. acs.org

Disulfide Bond Mimetics and Peptide Modifications (e.g., Triazole-Peptidomimetics)

Conotoxins typically contain multiple disulfide bonds that are crucial for maintaining their bioactive conformation. researchgate.netnih.gov However, these disulfide bonds can be susceptible to reduction or shuffling in biological environments, contributing to instability. researchgate.netuq.edu.au To address this, strategies involving the replacement of native disulfide bonds with stable mimetics are being investigated. researchgate.netmdpi.commdpi.com

One such strategy involves the use of 1,5-disubstituted 1,2,3-triazoles as structural surrogates for disulfide bonds. researchgate.netrsc.org This approach, employing techniques like ruthenium azide-alkyne cycloaddition, has been applied to α-conotoxin GI. researchgate.netrsc.org Research has shown that replacing disulfide bonds with triazole bridges can yield mimetic isomers that exhibit comparable activity to the native toxin while demonstrating significantly enhanced stability in plasma. researchgate.netrsc.org For instance, one active mimetic isomer of GI showed an order of magnitude greater stability in plasma than the native peptide. researchgate.netrsc.org Structural analysis using NMR has indicated that the triazole bridge can serve as an exceptional surrogate for the disulfide bridge, maintaining a similar structure to the native GI. researchgate.netrsc.org This suggests that triazole-peptidomimetics represent a promising strategy for developing more stable conotoxin-inspired therapeutics. researchgate.netuq.edu.aursc.org Other disulfide bond replacement strategies explored for conotoxins include the use of thioether, lactam, selenoether, selenylsulfide, diselenide, and dicarba linkages. mdpi.commdpi.com

Preclinical Research and Potential Pharmacological Applications

Preclinical research has explored the potential pharmacological applications of this compound and its analogs, particularly in the areas of neuromuscular blockade and pain management. nih.govresearchgate.netcanterbury.ac.uk

Neuromuscular Blockade and Muscle Relaxants

α-conotoxin GI is known to block neuromuscular transmission by reducing the binding of acetylcholine to receptors at the frog endplate. smartox-biotech.com Studies in mice have demonstrated that blocking postsynaptic nAChRs with α-conotoxin GI can induce train-of-four fade, a phenomenon observed during neuromuscular blockade. nih.govresearchgate.net This suggests that decreased availability of muscle nAChRs is sufficient to cause this effect. nih.gov The co-administration of α-conotoxin GI with antagonists of prejunctional nAChRs has also been shown to accelerate the onset of neuromuscular paralysis and increase the degree of fade. nih.govresearchgate.net These findings highlight the potential of α-conotoxin GI and its analogs as tools for studying neuromuscular transmission and as potential lead compounds for the development of muscle relaxants. nih.govajol.info

Analgesic Potential and Pain Management

Conotoxins have emerged as a rich source of potential analgesic compounds due to their selective activity at ion channels and receptors involved in pain pathways. mdpi.comresearchgate.netmdpi.commdpi.com While ω-conotoxin MVIIA (Ziconotide) is an FDA-approved conotoxin-based drug for severe chronic pain, research continues into the analgesic potential of other conotoxins, including α-conotoxins. mdpi.comresearchgate.netmdpi.comkau.edu.sa

Several native α-conotoxins have demonstrated potent analgesic effects in animal models without the addictive properties typically associated with opioids. researchgate.netmdpi.com The unparalleled selectivity and potency of these peptides are highly desirable for pain management. mdpi.com Although this compound is primarily characterized by its activity at muscle-type nAChRs, the broader class of α-conotoxins targets neuronal nAChRs, which are relevant in neurological conditions associated with pain. kau.edu.sa Structural modifications of α-conotoxins have aimed to produce potent and selective analogs for targets implicated in pain pathways, such as nAChRs and GABAB receptors. mdpi.com The ability of conotoxins to selectively interact with specific pharmacological targets underscores their value as potential therapeutics for pain management. mdpi.comresearchgate.netmdpi.commdpi.com

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 76862-65-2 |

| Ziconotide (ω-conotoxin MVIIA) | 135101825 |

| α-bungarotoxin | 173014 |

| Dihydro-β-erythroidine (DHβE) | 107834 |

Data Table: In Vitro Stability of α-Conotoxin GI and Fatty Acid-Modified Analogs

| Compound | Relative Stability in Plasma (vs. Native GI) |

| Native α-Conotoxin GI | 1x |

| Triazole Mimetic Isomer 11 | ~10x |

| Fatty Acid Modified Analogs | Enhanced (proportional to chain length) acs.org |

Note: Specific quantitative data for all fatty acid-modified analogs were not available in the provided snippets, but the trend of enhanced stability proportional to chain length was indicated. acs.org

Neurodegenerative Disorders and Other Therapeutic Areas

Conotoxins, including α-conotoxin GI, are being investigated for their potential relevance in the context of neurodegenerative disorders and other therapeutic areas, primarily due to their interactions with nAChRs, which are involved in various neurological processes canterbury.ac.ukchemsrc.com. While this compound is best known for its potent inhibition of muscle-type nAChRs at the neuromuscular junction, leading to paralysis nih.govlatoxan.comnih.gov, research explores the broader implications of targeting nAChRs in conditions affecting the nervous system canterbury.ac.uk.

nAChRs play a crucial role in neurotransmission and neuronal excitability, and their dysfunction has been implicated in a variety of severe pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as conditions such as epilepsy and multiple sclerosis researchgate.netcanterbury.ac.ukfrontiersin.org. The high specificity of conotoxins for different nAChR subtypes makes them valuable tools for dissecting the roles of these receptors in both health and disease states nih.govnih.gov.

Although this compound primarily targets muscle nAChRs nih.govlatoxan.com, studies on related conotoxins and the broader understanding of nAChR involvement in neurological diseases suggest potential avenues for research. For instance, other conotoxins targeting neuronal nAChR subtypes are being explored for their antinociceptive (pain-relieving) properties, which has relevance to conditions involving chronic pain, often associated with neurological disorders canterbury.ac.uknih.govnih.gov.

Research into the link between gut microbiota and neurodegenerative diseases highlights the complexity of these conditions and the potential for diverse therapeutic approaches frontiersin.orgfuturity.org. While direct research on this compound's role in modulating gut microbiota or directly treating neurodegenerative diseases is limited in the provided context, the broader study of conotoxins and their targets contributes to the understanding of neuronal pathways that could be relevant to these disorders canterbury.ac.uknih.gov.

The specificity of α3/5 conopeptides like GI for neuromuscular junction nicotinic receptors has also led to speculation about the potential for developing analogs as neuromuscular blocking agents, which could have applications in surgical procedures mdpi.comnih.gov.

Rational Drug Design Inspired by this compound

The potent activity and remarkable selectivity of this compound for specific nAChR subtypes make it an attractive template for rational drug design kau.edu.sauq.edu.auresearchgate.net. Rational drug design involves using structural and mechanistic information about a target and its ligand to design new molecules with desired pharmacological properties kau.edu.sa. This compound's well-defined structure, stabilized by disulfide bonds, and its specific interaction site on the muscle nAChR provide a strong foundation for such design efforts nih.govmdpi.comrcsb.org.

Understanding the structure-activity relationship (SAR) of this compound is crucial for rational design mdpi.compku.edu.cn. Studies involving alanine-scanning mutagenesis and other amino acid substitutions have helped identify key residues responsible for its potency and selectivity at the muscle nAChR mdpi.comnih.gov. For example, residues like Pro⁵, Gly⁸, Arg⁹, and Tyr¹¹ have been shown to be critical for inhibiting the mouse α1β1δε nAChR mdpi.com. Substituting Arg⁹ with alanine (B10760859) in α-conotoxin GI significantly reduced its affinity for the acetylcholine-binding sites on Torpedo receptors nih.govacs.org.

Computational modeling, including molecular dynamics simulations and docking studies, is used to guide the design of this compound analogs benchchem.com. These methods help predict binding orientations and affinity changes, allowing researchers to refine models iteratively by comparing in silico predictions with experimental data benchchem.com.

The compact structure and disulfide bond arrangement of this compound are critical for its activity nih.govrcsb.orgbenchchem.com. The native disulfide connectivity (Cys²-Cys⁷ and Cys³-Cys¹³) results in a stable and well-defined structure uq.edu.aurcsb.org. Altering this connectivity can significantly reduce inhibitory potency benchchem.com. This highlights the importance of structural integrity in maintaining biological activity and informs the design of stable analogs uq.edu.auresearchgate.net.

Design of Selective Peptidic Analogues and Peptidomimetics

Inspired by the structure and activity of this compound, researchers design selective peptidic analogues and peptidomimetics to overcome limitations of the native peptide, such as poor metabolic stability and short half-life, while retaining or enhancing desired pharmacological properties like potency and subtype selectivity uq.edu.aunih.govresearchgate.net.

Rational design strategies for creating selective analogues include amino acid substitutions, particularly at non-conserved residues, to alter steric or electrostatic interactions with the receptor benchchem.com. For instance, a benzoylphenylalanine derivative at position 13 improved photoaffinity labeling in Torpedo receptors benchchem.comresearchgate.netnih.gov. Alanine-scanning mutagenesis studies on this compound have revealed residues whose substitution affects activity at different nAChR subtypes, providing insights for designing analogues with altered selectivity profiles mdpi.comnih.gov. For example, the [E1A] GI analogue showed altered potency at different nAChR subtypes compared to wild-type GI mdpi.comnih.gov.

Peptidomimetics are compounds designed to mimic the biological activity and 3D structure of a peptide while often possessing improved properties like enhanced stability benchchem.commdpi.com. For this compound, peptidomimetics have been developed where disulfide bonds are replaced with stable linkages, such as triazole bridges benchchem.comresearchgate.net. One such mimetic (Compound 11) replaced GI's disulfide bonds with a triazole bridge, retaining a β-turn pharmacophore similar to the native toxin benchchem.com. This replacement maintained biological activity and significantly improved plasma stability compared to native GI researchgate.net.

Another approach involves replacing disulfide bonds with thioether mimetics, although this has sometimes resulted in decreased pharmacological activity, suggesting that the specific bond geometry is crucial nih.govnih.gov. The use of non-natural amino acids is also employed to improve selectivity, affinity, or stability nih.gov.

The design of analogues and peptidomimetics aims to create molecules that can selectively target specific nAChR subtypes implicated in various diseases, potentially leading to the development of novel therapeutics with improved pharmacokinetic profiles uq.edu.auresearchgate.netmdpi.com.

Here is a table summarizing some research findings on this compound analogues and their activity:

| Analogue | Modification | Target nAChR Subtype(s) | Observed Effect | Source |

| Wild-type GI | Native sequence | Muscle (α/δ, α/γ), rα9α10 | Potent inhibition of muscle nAChRs (IC₅₀ ~20 nM), Inhibition of rα9α10 (IC₅₀ 9.35 μM) mdpi.comnih.gov | mdpi.comnih.gov |

| [E1A] GI | Glu¹ replaced by Alanine | Mouse α1β1δε, rα9α10 | Increased potency at mouse α1β1δε, decreased potency at rα9α10 mdpi.comnih.gov | mdpi.comnih.gov |

| [P5A] GI | Pro⁵ replaced by Alanine | Mouse α1β1δε, rα9α10 | Substantially reduced activity at mouse α1β1δε, increased potency at rα9α10 mdpi.comnih.gov | mdpi.comnih.gov |

| [G8A] GI | Gly⁸ replaced by Alanine | Mouse α1β1δε, rα9α10 | Substantially reduced activity at mouse α1β1δε, increased potency at rα9α10 mdpi.comnih.gov | mdpi.comnih.gov |

| [R9A] GI | Arg⁹ replaced by Alanine | Mouse α1β1δε, Torpedo receptors | Substantially reduced activity at mouse α1β1δε, decreased affinity for binding sites mdpi.comnih.govacs.org | mdpi.comnih.govacs.org |

| [Y11A] GI | Tyr¹¹ replaced by Alanine | Mouse α1β1δε | Substantially reduced activity at mouse α1β1δε mdpi.com | mdpi.com |

| Compound 11 | Disulfide bonds replaced by triazole bridge | Muscle nAChR | Retained receptor binding and activity, improved plasma stability benchchem.comresearchgate.net | benchchem.comresearchgate.net |

| GI[∆8G]-II | Deletion of Gly⁸ in loop 2, C1-C4, C2-C3 disulfide | Muscular nAChRs | Potent inhibition (IC₅₀ 50.4 nM), similar or slightly lower than wild-type GI nih.gov | nih.gov |

| GI[+13A] | Addition of Ala at pos 13 in loop 2 | Muscular nAChRs | Potent inhibition (IC₅₀ 73.4 nM) nih.gov | nih.gov |

| GI[+13R] | Addition of Arg at pos 13 in loop 2 | Muscular nAChRs | Potent inhibition (IC₅₀ 64.5 nM) nih.gov | nih.gov |

| GI[+13K] | Addition of Lys at pos 13 in loop 2 | Muscular nAChRs | Potent inhibition (IC₅₀ 45.4 nM) nih.gov | nih.gov |

Advanced Methodologies and Computational Approaches in Conotoxin Gi Research

Solid-Phase Peptide Synthesis for Conotoxin GI and its Analogs

Solid-phase peptide synthesis (SPPS) is a fundamental technique for producing this compound and its various analogs in substantial quantities for research purposes. SPPS provides a rapid and facile route for generating both native and modified conotoxin material, which is crucial for conducting structure-activity relationship studies. mdpi.com Despite its widespread use, traditional SPPS methods can be time and labor-intensive, particularly when preparing large arrays of conotoxin analogs. mdpi.com A significant challenge in synthesizing conotoxins with multiple disulfide bonds, like this compound, remains the selective formation of correct disulfide bond isomers. mdpi.com

Studies have successfully employed standard Fmoc SPPS strategies to synthesize this compound and a series of its alanine (B10760859) analogs. mdpi.com These synthetic peptides are then folded, often using methods like two-step iodine oxidation, to form the correct disulfide bridges. researchgate.net The synthesized analogs are vital for investigating the role of specific amino acid residues in the conotoxin's activity and selectivity towards its target receptors. mdpi.com For instance, alanine-scanning mutagenesis, involving the synthesis of analogs where individual amino acids are replaced by alanine, has been used to identify crucial residues for this compound's activity at the muscle acetylcholine (B1216132) receptor. mdpi.comnih.gov

Computational Modeling and Simulation for Conotoxin-Receptor Interactions

Computational modeling and simulation play an essential role in understanding the interactions between conotoxins and their target receptors at a molecular level. mdpi.comsemanticscholar.org These in silico approaches complement experimental studies by providing insights into binding modes, interaction energies, and the dynamic behavior of conotoxin-receptor complexes. mdpi.comsemanticscholar.orgplos.org The lack of high-resolution experimental structures for many conotoxin-receptor complexes has historically been a barrier to computational studies, but the availability of structures for related proteins like acetylcholine binding protein (AChBP), a homolog of the nAChR extracellular domain, has facilitated the construction of homology models. mdpi.commdpi.comoup.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to investigate conotoxin-receptor interactions. mdpi.comsemanticscholar.org Docking strategies provide in silico simulations to predict the binding pose and affinity of a conotoxin to its target receptor. mdpi.comresearchgate.net This involves constructing a 3D grid around the receptor's active site and calculating the binding energy between the ligand (conotoxin) and the protein. mdpi.comresearchgate.net The docking results are typically evaluated based on scoring functions and the predicted conformation with the highest binding affinity. mdpi.com

Molecular dynamics simulations, on the other hand, provide a more detailed view of the dynamic behavior and stability of the conotoxin-receptor complex over time. mdpi.comsemanticscholar.orgplos.org MD simulations can reveal conformational changes in both the conotoxin and the receptor upon binding and help to understand the forces driving the interaction, such as van der Waals and non-polar desolvation components. plos.org Studies on α-conotoxins interacting with nicotinic acetylcholine receptors (nAChRs) have extensively utilized MD simulations to refine complex structures and gain insights into the binding mechanisms. mdpi.complos.orgmdpi.com For example, MD simulations have been used to study the interactions of α-conotoxin GI and its analogs with muscle-type nAChRs, suggesting that loop2 of GI significantly affects the interaction and identifying critical residues involved in binding. nih.govmdpi.com

Prediction of Binding Modes and Key Interacting Residues

Computational modeling is used to predict the specific binding modes of conotoxins to their targets and identify the key amino acid residues involved in these interactions. mdpi.comresearchgate.net By analyzing the predicted complex structures from docking and MD simulations, researchers can determine which residues on the conotoxin and the receptor form crucial contacts, such as salt bridges, hydrogen bonds, and hydrophobic interactions. mdpi.commdpi.comresearchgate.net

Studies have utilized homology modeling and docking to supplement experimental data, such as X-ray crystal structures of conotoxins bound to AChBP, to understand the molecular basis of selectivity. oup.comresearchgate.net This approach has helped identify residues in conotoxins that are critical for binding affinity and subtype selectivity towards different nAChRs. researchgate.net For instance, studies on α-conotoxin GI and its analogs have identified residues like Pro⁵, Gly⁸, Arg⁹, and Tyr¹¹ as crucial for activity at the mouse α1β1δε nAChR, with Tyr¹¹ specifically interacting with hydrophobic residues on the δ subunit. mdpi.comnih.govmdpi.com

Bioinformatics and Machine Learning in Conotoxin Research

Bioinformatics and machine learning (ML) techniques have revolutionized conotoxin research by providing powerful tools for sequence analysis, classification, functional prediction, and peptide design. semanticscholar.orgmdpi.comresearchgate.netnih.govdntb.gov.ua These computational approaches address the challenges associated with the labor-intensive nature of traditional conotoxin characterization methods and the vast diversity of conotoxin sequences. mdpi.comresearchgate.netnih.gov

Sequence-Based Classification and Functional Prediction

Machine learning methods are widely employed for the identification and classification of conotoxins based on their amino acid sequences. mdpi.comresearchgate.netnih.gov Features such as amino acid composition, dipeptide composition, and pseudo-amino acid composition are used to represent conotoxin sequences for training ML models. mdpi.comresearchgate.netnih.govresearchgate.net These models can classify conotoxins into superfamilies based on signal peptide similarity, disulfide bond patterns, and evolutionary relationships. mdpi.com

Beyond classification, ML techniques are used to predict the functional properties of conotoxins, including their potential molecular targets like ion channels and receptors. mdpi.comresearchgate.netresearchgate.netmdpi.comscispace.com Various ML algorithms, including Support Vector Machines (SVM), have been applied for predicting ion channel targets and nAChR binding. nih.govresearchgate.netmdpi.comscispace.com For example, models utilizing dipeptide compositions and feature optimization have achieved high accuracy in predicting the types of conotoxins targeting specific ion channels. researchgate.netscispace.com The integration of multimodal data, such as collision cross-section (CCS) and molecular surface charge distribution, alongside sequence information, is being explored to further enhance the performance of these predictive models. researchgate.netnih.gov

De Novo Peptide Design and Optimization

Bioinformatics and machine learning are increasingly being applied to the de novo design and optimization of conotoxin peptides with desired properties. mdpi.comnih.govresearchgate.netnih.gov Traditional methods for optimizing conotoxins often involve labor-intensive strategies like point mutagenesis or loop grafting. researchgate.netarxiv.org Computational methods, particularly those based on deep learning, offer new avenues for exploring the vast molecular space of conotoxins and generating novel sequences with potential therapeutic applications. researchgate.netarxiv.orgbiorxiv.org

Frameworks integrating deep learning models are being developed to generate artificial conotoxin sequences and predict their activity and target binding. biorxiv.orgnih.gov These approaches can leverage pre-trained language models fine-tuned on conotoxin datasets to generate sequences with physicochemical properties consistent with natural conotoxins. nih.gov Furthermore, computational methods enable the design of constrained peptides with specified tertiary structures, providing a basis for developing new peptide-based drugs inspired by the stability and specificity of natural conotoxins. nih.gov Techniques combining energy screening and sampling strategies are used to design high-affinity peptide mutants and uncover novel structural motifs, expanding beyond conventional design paradigms. researchgate.netarxiv.org

Challenges and Future Directions in Conotoxin Gi Research

Overcoming Limitations in Peptide Therapeutics (e.g., Protease Resistance)

A major hurdle for peptide-based therapeutics, including conotoxins, is their susceptibility to proteolytic degradation in biological environments, leading to poor in vivo stability and reduced bioavailability researchgate.netrsc.orgresearchgate.netmdpi.commdpi.comresearchgate.net. This limited protease resistance necessitates alternative administration routes, such as injection, which can impact patient compliance and the feasibility of long-term treatment.

Research efforts are focused on developing strategies to enhance the metabolic stability of conotoxins. One approach involves the incorporation of non-reducible disulfide bond mimetics, such as triazoles or thioethers, to replace the native disulfide bonds that are crucial for maintaining the peptide's bioactive conformation but can be susceptible to redox instability researchgate.netrsc.orgresearchgate.netmdpi.com. Studies on alpha-conotoxin GI triazole-peptidomimetics have shown that replacing disulfide bonds with triazole bridges can result in analogs with comparable activity to the native toxin but with significantly improved stability in plasma researchgate.netrsc.org. For instance, one active mimetic isomer demonstrated an order of magnitude greater stability in plasma compared to native GI rsc.org.

Another strategy to improve stability is the cyclization of the peptide backbone. N-to-C terminal cyclization can restrict the peptide's conformation and increase its resistance to exopeptidases, enzymes that cleave amino acids from the termini mdpi.comhilarispublisher.com. This approach has shown promise in improving the stability of other alpha-conotoxins and is being explored for its potential to enhance the stability of Conotoxin GI analogs hilarispublisher.com.

Strategies for Improving Permeability Across Biological Barriers

Beyond protease resistance, the poor permeability of peptide therapeutics across biological membranes, such as the gastrointestinal (GI) tract and the blood-brain barrier (BBB), significantly limits their oral bioavailability and ability to reach central nervous system targets nih.govmdpi.comresearchgate.nethilarispublisher.comthno.org. This low permeability is primarily due to their size, charge, and hydrophilic nature.

To address this, researchers are investigating strategies to improve the passage of conotoxins across these barriers. Chemical modifications, such as the addition of lipophilic moieties, can enhance membrane permeability. For example, conjugating a lipidic amino acid (Laa) to the N-terminus of an alpha-conotoxin MII analog significantly improved its permeability across Caco-2 cell monolayers, a model for intestinal epithelial barrier permeability nih.govmdpi.com. While this specific analog did not cross the blood-brain barrier extensively, it showed increased absorption through the GI tract after oral administration compared to the parent peptide nih.gov.

Development of Highly Selective and Potent this compound Analogs

This compound is known for its potent and selective blockade of the muscle-type nAChR, binding significantly more tightly to the α/δ site than the α/γ site smartox-biotech.comlatoxan.com. However, for therapeutic applications, even higher levels of subtype selectivity and potency may be desired to minimize off-target effects and improve efficacy.

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the amino acid sequence and disulfide framework of this compound affect its activity and selectivity nih.govmdpi.comnih.gov. Techniques such as alanine (B10760859) scanning mutagenesis have been used to identify key residues responsible for binding and selectivity in other alpha-conotoxins mdpi.com. By systematically altering individual amino acids, researchers can gain insights into their contribution to receptor interaction.

Synthetic combinatorial strategies and high-throughput screening methods are also being employed to generate and evaluate large libraries of conotoxin analogs mdpi.com. These approaches allow for the rapid identification of analogs with improved potency and selectivity profiles. For instance, studies on other alpha-conotoxins have identified specific amino acid substitutions that enhance selectivity for particular neuronal nAChR subtypes nih.govmdpi.comnih.govvliz.be. Applying these methodologies to this compound can lead to the development of novel analogs with fine-tuned activity at the muscle nAChR or potentially other targets.

Exploration of Novel Pharmacological Targets Beyond nAChRs

While this compound's primary target is the muscle-type nAChR, the broader family of conotoxins exhibits remarkable diversity, targeting a wide array of ion channels, G protein-coupled receptors (GPCRs), transporters, and enzymes nih.govresearchgate.netmdpi.comuq.edu.aunih.gov. This suggests the potential for conotoxin scaffolds, including that of alpha-conotoxins like GI, to interact with other pharmacological targets.